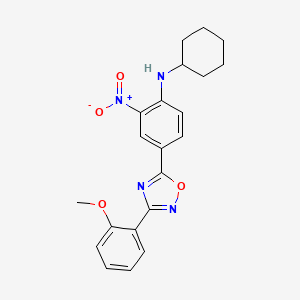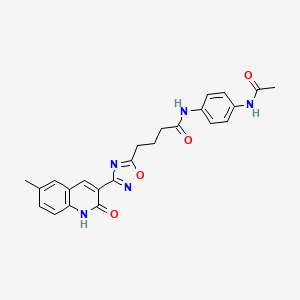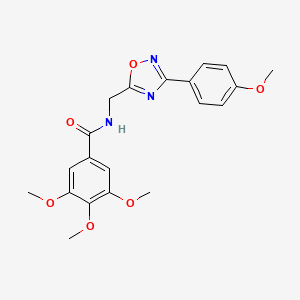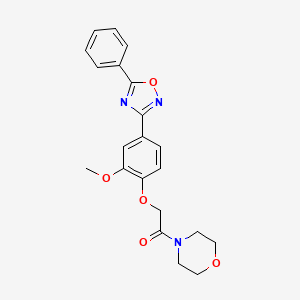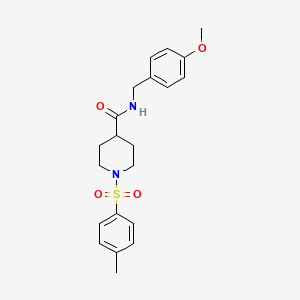
N-(2-ethoxy-5-(N-(1-phenylethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-(N-(1-phenylethyl)sulfamoyl)phenyl)acetamide, commonly known as ESE-15, is a synthetic compound that has been developed for its potential use in cancer treatment. ESE-15 has been shown to exhibit anti-tumor properties in various cancer cell lines, making it a promising candidate for further research and development.
Mécanisme D'action
ESE-15 has been shown to inhibit the activity of the enzyme NADH:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer cells. Inhibition of NQO1 leads to an increase in reactive oxygen species (ROS) and a decrease in cellular energy production, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ESE-15 has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. In addition to its anti-tumor properties, ESE-15 has also been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ESE-15 is its specificity for cancer cells, which allows for targeted treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on ESE-15 could focus on improving its solubility and developing more effective delivery methods. Additionally, further studies could investigate the potential use of ESE-15 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, studies could explore the potential use of ESE-15 in other diseases, such as inflammatory disorders or neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of ESE-15 involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and 2-bromoacetophenone in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The final product is obtained through acidification and recrystallization.
Applications De Recherche Scientifique
ESE-15 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that ESE-15 exhibits anti-tumor properties in various cancer cell lines, including breast, ovarian, and prostate cancer. In vivo studies have also shown promising results, with ESE-15 inhibiting tumor growth and metastasis in mouse models of breast and ovarian cancer.
Propriétés
IUPAC Name |
N-[2-ethoxy-5-(1-phenylethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-18-11-10-16(12-17(18)19-14(3)21)25(22,23)20-13(2)15-8-6-5-7-9-15/h5-13,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDDXMJFSCTUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)

